Bacteriostatic Potency Advantage Over n-Butyl and Isobutyl Isomers Against S. aureus
In a systematic, head-to-head evaluation of 1-alkyl-3-(3,4-dichlorophenyl)ureas, the sec-butyl derivative demonstrated approximately 5‑fold greater bacteriostatic potency against Staphylococcus aureus (strain 209) than its linear n-butyl and branched isobutyl isomers [1]. The quantitative difference is large enough to influence minimum effective concentration (MEC) ranges in formulation and application scenarios.
| Evidence Dimension | In vitro minimum inhibitory concentration (MIC) against S. aureus 209 |
|---|---|
| Target Compound Data | 5 ppm |
| Comparator Or Baseline | n-Butyl analog: ≈27 ppm; Isobutyl analog: ≈27 ppm |
| Quantified Difference | sec-Butyl is approximately 5.4‑fold more potent than n-butyl and isobutyl |
| Conditions | Broth dilution assay; inoculum size not specified; incubation at 37 °C; compounds tested as crystalline solids |
Why This Matters
This indicates that selecting the sec-butyl variant over the n-butyl or isobutyl isomers yields substantially higher biological activity per unit mass, which can translate into lower application rates or smaller active-ingredient inventory requirements.
- [1] Schenach, T. A.; Brown, J.; Wysocki, A. J.; Yackovich, F. The Bacteriostatic Effectiveness of 1-Alkyl-3-(3,4-dichlorophenyl)ureas. J. Med. Chem. 1966, 9 (3), 425–432. View Source
